Calcium (S)-2-amino-3-carboxypropanoate
Overview
Description
Calcium (S)-2-amino-3-carboxypropanoate, also known as calcium L-aspartate, is a calcium salt of the amino acid L-aspartic acid. This compound is often used as a dietary supplement to provide calcium and aspartic acid, both of which are essential for various physiological functions. Calcium is crucial for bone health, muscle function, and nerve transmission, while aspartic acid plays a role in the synthesis of proteins and the functioning of the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium (S)-2-amino-3-carboxypropanoate can be synthesized through the neutralization of L-aspartic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving L-aspartic acid in water and then gradually adding calcium hydroxide or calcium carbonate until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the calcium salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale neutralization reactions. The process is similar to the laboratory method but is carried out in larger reactors with controlled temperature and pH conditions to ensure high yield and purity. The final product is usually dried and milled to obtain a fine powder suitable for use in dietary supplements.
Chemical Reactions Analysis
Types of Reactions
Calcium (S)-2-amino-3-carboxypropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the substituents used.
Scientific Research Applications
Calcium (S)-2-amino-3-carboxypropanoate has several scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and neurotransmission.
Medicine: Investigated for its potential benefits in treating calcium deficiencies and supporting bone health.
Industry: Used in the formulation of dietary supplements and fortified foods.
Mechanism of Action
The mechanism of action of calcium (S)-2-amino-3-carboxypropanoate involves the release of calcium ions and L-aspartic acid upon dissolution. Calcium ions play a crucial role in various physiological processes, including muscle contraction, nerve transmission, and bone mineralization. L-aspartic acid acts as a neurotransmitter and is involved in the synthesis of other amino acids and proteins.
Comparison with Similar Compounds
Similar Compounds
- Calcium gluconate
- Calcium lactate
- Calcium citrate
Uniqueness
Calcium (S)-2-amino-3-carboxypropanoate is unique in that it provides both calcium and L-aspartic acid, making it beneficial for individuals who require supplementation of both nutrients
Properties
Key on ui mechanism of action |
There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle. |
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CAS No. |
39162-75-9 |
Molecular Formula |
C8H14CaN2O8 |
Molecular Weight |
306.28 g/mol |
IUPAC Name |
calcium;(2S)-2-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/2C4H7NO4.Ca/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/t2*2-;/m00./s1 |
InChI Key |
REXCGUADDHENOV-CEOVSRFSSA-N |
SMILES |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Ca+2] |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O.[Ca] |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.[Ca] |
Color/Form |
White, crystalline solid Orthorhombic bisphenoidal leaflets or rods |
density |
1.6603 at 13 °C 1.7 g/cm³ |
melting_point |
270-271 °C 270 °C |
Key on ui other cas no. |
39162-75-9 |
physical_description |
Dry Powder Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS] Solid COLOURLESS CRYSTALS. White crystals or crystalline powder; odourless |
Pictograms |
Irritant |
Related CAS |
56-84-8 (Parent) |
solubility |
1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine In water, 5,360 mg/L at 25 °C 5.39 mg/mL Solubility in water, g/100ml: 0.45 Slightly soluble in water; Insoluble in ether Insoluble (in ethanol) |
vapor_pressure |
0.0000013 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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